

5-tert-Butyl-2-hydroxybenzoic acid chemical properties

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Compound of Interest

Compound Name: **5-tert-Butyl-2-hydroxybenzoic acid**

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An In-depth Technical Guide on the Core Chemical Properties of **5-tert-Butyl-2-hydroxybenzoic Acid**

Introduction

5-tert-Butyl-2-hydroxybenzoic acid, a derivative of salicylic acid, is a chemical compound of significant interest in organic synthesis and medicinal chemistry. The presence of a bulky tert-butyl group on the benzene ring introduces unique steric and electronic properties that influence its reactivity and potential applications. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and visual representations of key concepts and workflows.

Chemical and Physical Properties

The fundamental properties of **5-tert-Butyl-2-hydroxybenzoic acid** are summarized in the tables below. These data are crucial for its handling, characterization, and application in research and development.

Physical Properties

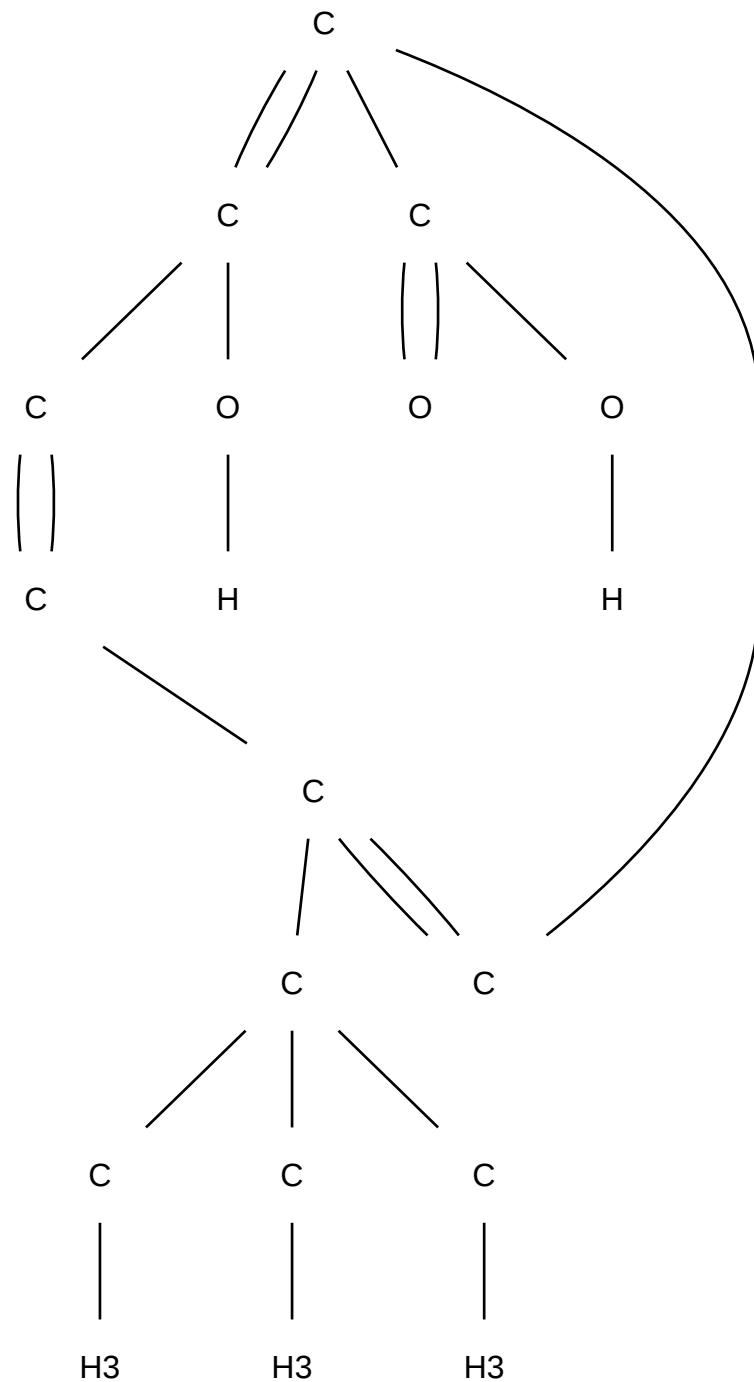
Property	Value
IUPAC Name	5-tert-butyl-2-hydroxybenzoic acid [1]
CAS Number	16094-31-8 [1]
Molecular Formula	C ₁₁ H ₁₄ O ₃ [1]
Molecular Weight	194.23 g/mol [1] [2]
Purity	Typically ≥96%
Appearance	White to off-white crystalline powder
Storage	Store in a dry, well-ventilated place at room temperature. [3]

Spectral Properties

Spectroscopy	Key Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons in the range of 6.8-7.8 ppm.- A singlet for the nine protons of the tert-butyl group around 1.3 ppm.- A broad singlet for the acidic proton of the carboxylic acid, typically downfield (>10 ppm).- A singlet for the phenolic hydroxyl proton.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon of the carboxylic acid in the range of 170-180 ppm.- Aromatic carbons between 110-160 ppm.- Quaternary and methyl carbons of the tert-butyl group around 30-35 ppm.
IR (Infrared)	<ul style="list-style-type: none">- Broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹).- O-H stretch from the phenolic hydroxyl group (~3300-3600 cm⁻¹).- C=O stretch from the carboxylic acid (~1650-1700 cm⁻¹).- C-H stretches from the aromatic ring and tert-butyl group (~2850-3100 cm⁻¹).

Chemical Structure

The molecular structure of **5-tert-Butyl-2-hydroxybenzoic acid**, featuring a salicylic acid core with a tert-butyl substituent at the 5-position, is depicted below.



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Caption: Chemical structure of **5-tert-Butyl-2-hydroxybenzoic acid**.

Experimental Protocols

Synthesis via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a common method for the synthesis of hydroxybenzoic acids. A general protocol for the synthesis of **5-tert-Butyl-2-hydroxybenzoic acid** is outlined below.

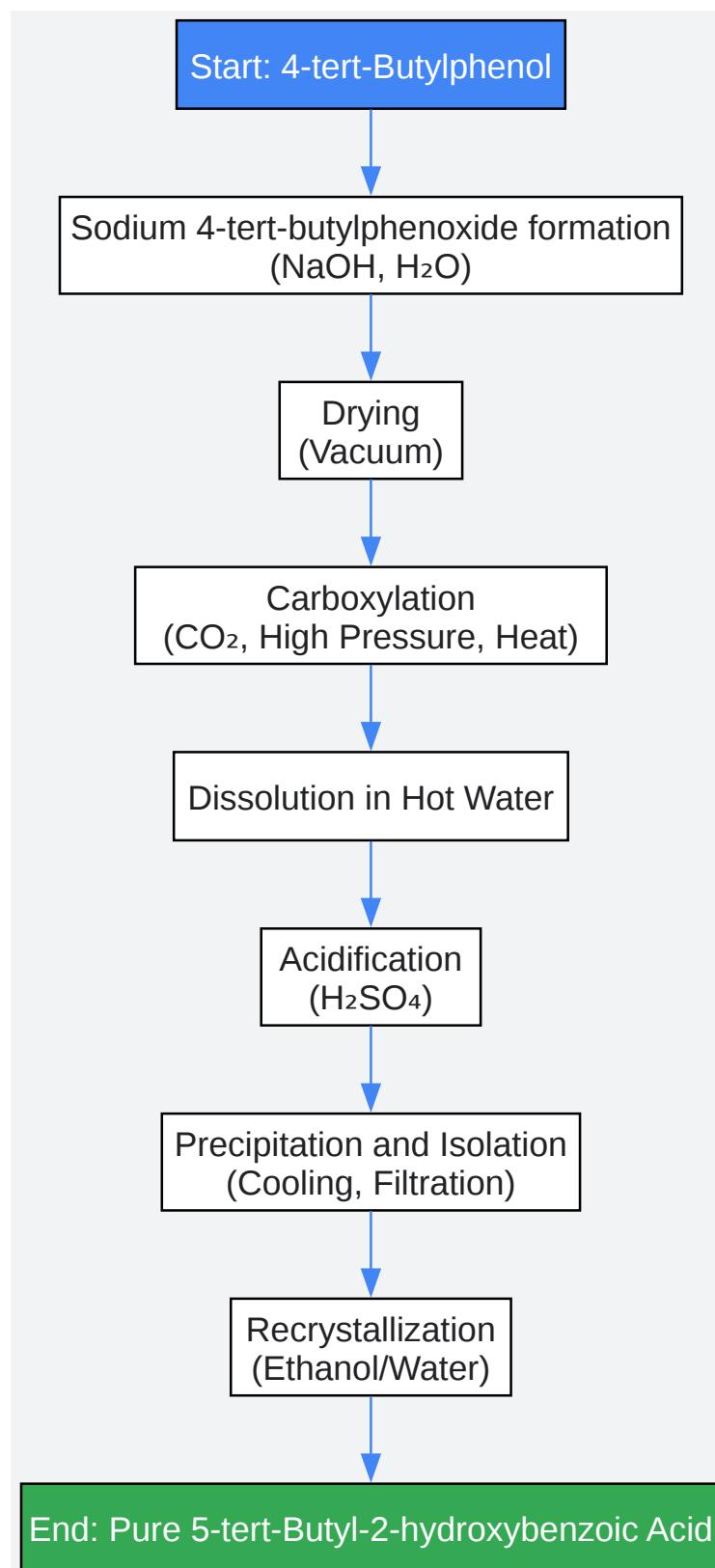
Materials:

- 4-tert-Butylphenol
- Sodium hydroxide
- Carbon dioxide (high pressure)
- Sulfuric acid (concentrated)
- Water (deionized)
- Ethanol

Procedure:

- Phenoxide Formation: In a suitable reaction vessel, dissolve 4-tert-butylphenol in an aqueous solution of sodium hydroxide to form sodium 4-tert-butylphenoxide.
- Drying: Remove the water under vacuum to obtain the dry sodium phenoxide salt.
- Carboxylation: Transfer the dry salt to a high-pressure autoclave. Heat the vessel to 120-140°C and introduce carbon dioxide under a pressure of 5-7 atm. Maintain these conditions for several hours.
- Work-up: After the reaction is complete, cool the autoclave and release the pressure. Dissolve the solid product in hot water.
- Acidification: Carefully acidify the aqueous solution with concentrated sulfuric acid until a precipitate forms. The pH should be acidic.

- Isolation: Cool the mixture in an ice bath to complete the precipitation. Collect the crude **5-tert-Butyl-2-hydroxybenzoic acid** by vacuum filtration.
- Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the purified acid.

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Caption: Synthetic workflow for **5-tert-Butyl-2-hydroxybenzoic acid**.

Spectroscopic Analysis

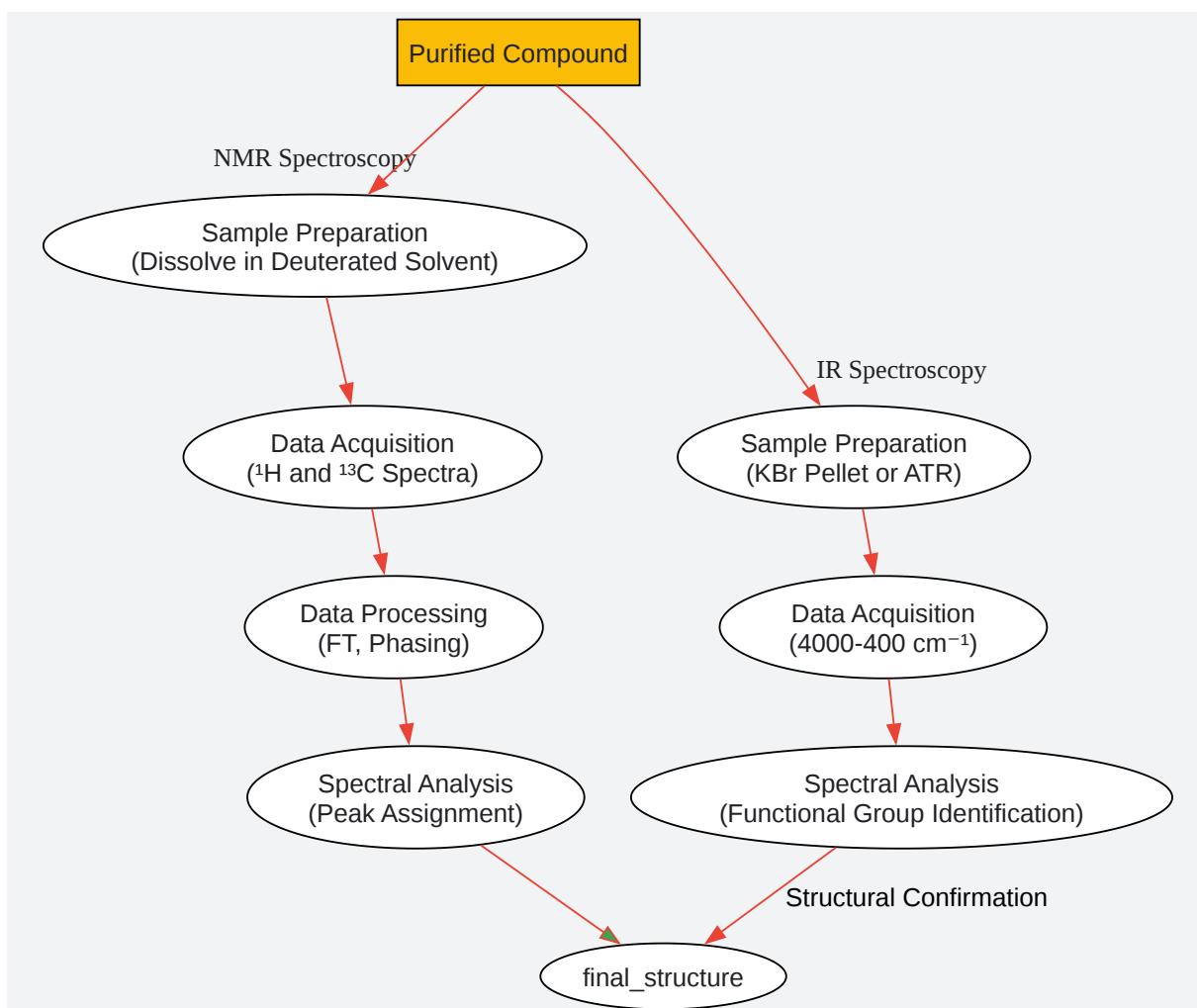
Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz).
- Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.



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Caption: Workflow for spectroscopic analysis.

Safety and Handling

5-tert-Butyl-2-hydroxybenzoic acid is a chemical that requires careful handling.

- Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
- Precautions: Avoid breathing dust, and use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
- First Aid:
 - Inhalation: Move the person to fresh air.
 - Skin Contact: Wash with plenty of soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes.
 - Ingestion: Rinse mouth and seek medical attention.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

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References

- 1. 5-tert-butyl-2-hydroxybenzoic acid 97% | CAS: 16094-31-8 | AChemBlock [achemblock.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 16094-31-8|5-tert-Butyl-2-hydroxybenzoic Acid|BLD Pharm [bldpharm.com]
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